molecular formula C18H18FN3O2 B2428094 (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)acrylamide CAS No. 2035017-78-6

(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)acrylamide

Cat. No.: B2428094
CAS No.: 2035017-78-6
M. Wt: 327.359
InChI Key: FOGMRAVDZGYTAP-FPYGCLRLSA-N
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Description

(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)acrylamide is a synthetically designed small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its molecular structure incorporates a 4-cyclopropyl-6-oxopyrimidine scaffold linked via an ethyl bridge to an (E)-3-(4-fluorophenyl)acrylamide moiety. This specific architecture suggests potential for interaction with biological targets such as kinases and ion channels. Compounds featuring pyrimidine cores and acrylamide side chains are frequently investigated as inhibitors of cyclin-dependent kinases (CDKs), a family of proteins critical for cell cycle regulation and transcription . Simultaneously, structurally related acrylamides have demonstrated potent activity as openers of potassium channels like KCNQ2 (Kv7.2), which are important targets for managing neuronal hyperexcitability in conditions such as neuropathic pain . The presence of the 4-fluorophenyl group enhances the molecule's potential for cell membrane penetration and binding affinity. Researchers can leverage this compound as a key chemical tool or building block for probing disease pathways, primarily in oncology and neuroscience. It is ideal for developing structure-activity relationship (SAR) models, screening against novel biological targets, and optimizing lead compounds. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment (PPE), including gloves and safety glasses, and conduct all procedures within a well-ventilated fume hood. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(E)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c19-15-6-1-13(2-7-15)3-8-17(23)20-9-10-22-12-21-16(11-18(22)24)14-4-5-14/h1-3,6-8,11-12,14H,4-5,9-10H2,(H,20,23)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGMRAVDZGYTAP-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)acrylamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)acrylamide is C18H18FN3O2C_{18}H_{18}FN_3O_2, with a molecular weight of 327.4 g/mol. The compound features a cyclopropyl group, a pyrimidine ring, and an acrylamide moiety, which contribute to its unique biological interactions.

PropertyValue
Molecular FormulaC18H18FN3O2C_{18}H_{18}FN_3O_2
Molecular Weight327.4 g/mol
CAS Number2035017-78-6

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors within biological pathways. It is hypothesized that the compound may act as an inhibitor or modulator of various targets, potentially influencing processes such as:

  • Enzyme inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases.
  • Receptor modulation : It may function as an agonist or antagonist at certain receptors, thereby affecting cellular signaling pathways.

Pharmacological Effects

Research indicates that (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)acrylamide exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the inhibition of specific signaling pathways.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation, indicating potential utility in treating inflammatory diseases.
  • Antiviral Activity : Given the structural similarities to other antiviral agents, there is interest in evaluating its efficacy against viral infections.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)acrylamide:

  • Study on Enzyme Inhibition : A study evaluated a series of pyrimidine derivatives for their ability to inhibit cyclooxygenase enzymes (COX). Results indicated that modifications to the pyrimidine structure significantly affected inhibitory potency and selectivity .
  • Anticancer Research : Other research focused on similar compounds targeting cancer cell lines, demonstrating that structural variations could lead to significant differences in cytotoxicity and selectivity toward tumor cells .

Scientific Research Applications

Research indicates that (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)acrylamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Initial studies suggest that it may modulate activities related to:

  • Cell Metabolism : The compound potentially influences metabolic pathways, making it relevant in the context of metabolic disorders.
  • Cell Signaling : It may interact with specific receptors to alter signaling cascades, which could have implications in cancer therapy and other diseases.

Therapeutic Applications

Due to its unique chemical structure and biological activity, this compound has potential applications in various therapeutic areas:

  • Cancer Treatment : By inhibiting specific enzymes or receptors involved in tumor growth and metastasis, it may serve as a candidate for cancer therapeutics.
  • Inflammatory Diseases : Its ability to modulate cellular signaling pathways may also make it useful in treating inflammatory conditions.
  • Neurological Disorders : Given its interactions with metabolic pathways, there is potential for application in neurodegenerative diseases.

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